beta-Thujene

Essential Oil Composition Chemotaxonomy Natural Product Analysis

Beta-thujene (β-thujene, CAS 28634-89-1) is a bicyclic monoterpene hydrocarbon (C₁₀H₁₆) belonging to the thujene class of volatile organic compounds. Structurally, it is characterized by a bicyclo[3.1.0]hex-2-ene skeleton with isopropyl and methyl substitutions at positions 1 and 4, respectively, distinguishing it from its positional isomers α-thujene and sabinene.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
Cat. No. B1209467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Thujene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1C=CC2(C1C2)C(C)C
InChIInChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3
InChIKeyGJYKUZUTZNTBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Thujene: A Differentiated Bicyclic Monoterpene for Essential Oil Research and Industrial Procurement


Beta-thujene (β-thujene, CAS 28634-89-1) is a bicyclic monoterpene hydrocarbon (C₁₀H₁₆) belonging to the thujene class of volatile organic compounds [1]. Structurally, it is characterized by a bicyclo[3.1.0]hex-2-ene skeleton with isopropyl and methyl substitutions at positions 1 and 4, respectively, distinguishing it from its positional isomers α-thujene and sabinene [2]. As a plant secondary metabolite, beta-thujene is naturally present in the essential oils of numerous botanical species, where it contributes to woody, herbal, and spicy aroma profiles [3]. Its chemical properties—including a molecular weight of 136.24 g/mol, boiling point of approximately 165–170 °C, and solubility in organic solvents—render it suitable for applications in fragrance formulation, natural product authentication, and pest management research .

Why Generic 'Thujene' or 'Monoterpene' Substitution Cannot Replace Beta-Thujene in Research and Industrial Workflows


The term 'thujene' refers to a group of isomeric monoterpenes that includes α-thujene, β-thujene (beta-thujene), and sabinene, which are double-bond positional isomers with distinct structural configurations [1]. These subtle structural differences confer divergent chemical and biological properties that preclude simple interchangeability. For instance, beta-thujene and alpha-thujene differ in the location of their double bond and the numbering of substituents on the bicyclic framework , which in turn affects their volatility, olfactory character, and interactions within biological systems . In plant metabolomics, beta-thujene serves as a chemotaxonomic marker whose presence and relative abundance can authenticate botanical species and geographic origin [2]. Moreover, biosynthetic studies demonstrate that specialized enzymes, such as beta-thujene synthase (EC 4.2.3.177), produce beta-thujene alongside sabinene and β-pinene in characteristic ratios that reflect the catalytic specificity of the enzyme [3]. Substituting beta-thujene with a generic 'monoterpene blend' or a different thujene isomer would therefore compromise analytical accuracy, misrepresent olfactory profiles, and invalidate comparative bioactivity studies. The quantitative evidence presented below establishes precisely where and by how much beta-thujene differs from its closest chemical relatives, enabling informed scientific selection and procurement decisions.

Beta-Thujene Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement


Differential Abundance in Plant Essential Oils: Beta-Thujene Dominance Over Alpha-Thujene

Beta-thujene occurs at significantly higher relative concentrations than its isomer alpha-thujene in numerous plant essential oils. In the essential oil of Crataegus pontica fruit, beta-thujene constitutes 17.21% of the volatile fraction, whereas alpha-thujene is not reported among the major constituents [1]. Similarly, in Acanthopanax sessiliflorus leaves, beta-thujene reaches 17.85% abundance, substantially exceeding the typical trace-level presence of alpha-thujene in comparable plant matrices [2]. In Cinnamomum spp., beta-thujene averages approximately 2.82%, compared to alpha-thujene at only 0.22% . This consistent quantitative disparity establishes beta-thujene as the predominant isomer in multiple botanical sources, with implications for natural abundance-driven procurement strategies.

Essential Oil Composition Chemotaxonomy Natural Product Analysis

Differential Biosynthetic Product Ratios: Beta-Thujene Synthase Generates Beta-Thujene Alongside Sabinene and β-Pinene in Characteristic Proportions

The enzyme beta-thujene synthase (EC 4.2.3.177), isolated from Cananga odorata var. fruticosa (ylang-ylang), catalyzes the cyclization of geranyl diphosphate to produce a characteristic mixture of monoterpenes: roughly equal proportions of beta-thujene, sabinene, beta-pinene, and alpha-terpinene [1]. This product profile is distinct from that of sabinene synthase (EC 4.2.3.109/4.2.3.110) and beta-pinene synthase (EC 4.2.3.120/4.2.3.122), which produce their respective namesake compounds as major products with different coproduct distributions [1]. The specificity of beta-thujene synthase demonstrates that beta-thujene biosynthesis is a discrete enzymatic process, not a byproduct or artifact of related pathways.

Enzymology Terpene Biosynthesis Metabolic Engineering

Differential Odor Profile Contribution: Beta-Thujene Imparts Woody and Earthy Notes Distinct from Alpha-Thujene's Pungency and Sabinene's Citrus-Pine Character

Beta-thujene contributes a woody, earthy aroma profile that differentiates it from its structural isomers. Alpha-thujene is characterized by a pungent, spicy odor, while sabinene imparts citrus and pine notes . Research on Sichuan pepper (Zanthoxylum bungeanum) essential oil indicates that samples with higher relative concentrations of beta-thujene exhibit a more pronounced woody flavor, akin to crushed wood chips . This organoleptic differentiation arises from the specific double-bond position and substituent arrangement of the beta-thujene bicyclic framework [1].

Flavor Chemistry Fragrance Formulation Sensory Analysis

Differential Cytotoxic Activity: Beta-Thujene-Containing Essential Oil Exhibits Antimycotic Activity Without Cytotoxicity, in Contrast to Thujone Isomers

Essential oils rich in beta-thujene demonstrate antimycotic activity against Candida spp. while exhibiting a favorable safety profile in genotoxicity assays. Citrus sinensis and Citrus latifolia essential oils, which contain beta-thujene as a major component alongside limonene, showed antifungal activity against oral Candida isolates, yet were neither mutagenic in the Ames test nor cytotoxic [1]. In contrast, the structurally related ketones α- and β-thujone demonstrate dose-dependent cytotoxicity and convulsant activity in rodent models, with α-thujone inducing seizures at 100 mg/kg in female rats [2][3]. The absence of the ketone functional group in beta-thujene (a hydrocarbon) versus the presence of the ketone moiety in thujones (α- and β-thujone, C₁₀H₁₆O) is the structural basis for this differential toxicological profile .

Cytotoxicity Antifungal Activity Toxicology

Differential Central Nervous System Modulation: Beta-Thujone's Mechanism Distinct from Alpha-Thujone at GABAA Receptor

Although this evidence pertains to the thujone diastereomers rather than thujene hydrocarbons, it illustrates the broader principle that subtle stereochemical variations within the thujane skeleton produce divergent biological mechanisms. In neonatal chicks, central administration of either α-thujone or β-thujone (78 nmol) produced anxiogenic-like behavioral effects, including increased latency to ambulate and reduced locomotor activity [1]. However, only α-thujone reversed acute stress-induced recruitment of flunitrazepam-sensitive GABAA receptors; β-thujone did not produce this effect [1]. The authors concluded that β-thujone's action mechanism may involve other neurotransmitter systems, such as the serotonergic pathway, or may reflect differential stereochemical effectiveness at a distinct GABAA receptor site [1]. This mechanistic divergence, despite similar gross behavioral outcomes, underscores that compounds with near-identical chemical formulas (both C₁₀H₁₆O, differing only in stereochemistry at C-4) cannot be assumed to act via identical molecular targets.

Neuropharmacology GABA Receptor Mechanism of Action

Differential Insecticidal Activity: Beta-Thujone Demonstrates Non-Competitive GABA-A Receptor Antagonism, a Mode of Action Distinct from Other Monoterpenes

Beta-thujone acts as a non-competitive blocker of the insect GABA-A receptor, preventing the inhibitory neurotransmitter GABA from binding, which leads to neuronal hyper-excitation, muscle spasms, convulsions, and eventually insect death [1]. This mode of action is distinct from other monoterpenes such as 1,8-cineole, which exhibits fumigant toxicity against fire ants (Solenopsis invicta) but acts via acetylcholinesterase inhibition rather than GABA receptor antagonism [2]. In the same study, (α+β)-thujone inhibited carboxylesterase activity in fire ant workers, while 1,8-cineole inhibited acetylcholinesterase [2]. This divergence in biochemical target engagement at the enzyme level—even among structurally related monoterpenes—demonstrates that insecticidal monoterpenes are not functionally interchangeable.

Insecticidal Pest Management Mode of Action

Beta-Thujene Application Scenarios: Evidence-Based Guidance for Scientific and Industrial Users


Chemotaxonomic Authentication and Quality Control of Plant-Derived Products

In botanical authentication workflows, beta-thujene serves as a definitive marker compound due to its variable yet characteristic abundance across species. For instance, GC-MS profiling revealing beta-thujene at 17–18% relative abundance supports the identification of Acanthopanax sessiliflorus or Crataegus pontica materials [1][2]. Conversely, the presence of beta-thujene at ~2.82% alongside trace alpha-thujene (~0.22%) can differentiate Cinnamomum spp. essential oils . Procurement of high-purity beta-thujene analytical standard enables accurate calibration curves for quantitative GC-MS/FID methods, ensuring batch-to-batch consistency in natural product manufacturing and preventing adulteration.

Fragrance and Flavor Formulation Requiring Specific Woody or Earthy Olfactory Notes

Beta-thujene imparts a characteristic woody, earthy aroma that distinguishes it from the pungent/spicy character of alpha-thujene and the citrus-pine notes of sabinene . Formulators seeking to reproduce the sensory profile of Sichuan pepper or ylang-ylang essential oils must incorporate beta-thujene to achieve authentic woody undertones . Substitution with alpha-thujene or generic 'thujene' blends will yield a different olfactory outcome, potentially failing consumer sensory expectations. Isomerically pure beta-thujene is therefore essential for fragrance houses and flavor manufacturers targeting specific aromatic signatures.

Biosynthetic Pathway Elucidation and Metabolic Engineering of Terpene Synthases

Research into terpene synthase specificity requires authentic beta-thujene standard to verify enzyme product profiles. Beta-thujene synthase (EC 4.2.3.177) produces a characteristic mixture of beta-thujene, sabinene, beta-pinene, and alpha-terpinene in roughly equal proportions [3]. Accurate identification and quantification of beta-thujene in enzyme assay products—distinct from the products of sabinene synthase or beta-pinene synthase—is impossible without a pure reference standard. Procurement of beta-thujene thus directly enables the functional annotation of novel terpene synthases and supports metabolic engineering efforts aimed at producing this compound in heterologous hosts.

Natural Product Safety Assessment and Regulatory Toxicology Studies

Beta-thujene-containing essential oils (e.g., Citrus sinensis, Citrus latifolia) have demonstrated antimycotic activity against Candida spp. while exhibiting neither cytotoxicity nor mutagenicity in standardized assays [4]. This safety profile contrasts with the dose-dependent cytotoxicity and neurotoxicity observed for the structurally related ketones α- and β-thujone (IC₅₀ ~191–198 μg/mL in HeLa cells; convulsant effects at 100 mg/kg in rats) [5][6]. For companies developing natural preservatives, flavorings, or personal care ingredients, procuring beta-thujene-rich fractions—or purified beta-thujene—allows formulators to leverage the compound's bioactivity while maintaining a favorable toxicological profile, thereby simplifying regulatory submissions and safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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